molecular formula C12H25N3O B15316995 N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide

N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide

Cat. No.: B15316995
M. Wt: 227.35 g/mol
InChI Key: QBYFYVMKBNXVBW-UHFFFAOYSA-N
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Description

. This compound features a piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom, and an aminoethyl group attached to the nitrogen atom of the piperidine ring. The presence of the 3-methylbutanamide moiety adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide typically involves the following steps:

  • Piperidine Derivative Formation: Piperidine is reacted with ethylene oxide to form 1-(2-aminoethyl)piperidin-4-ol.

  • Activation of the Piperidine Derivative: The hydroxyl group of 1-(2-aminoethyl)piperidin-4-ol is activated using a suitable reagent, such as thionyl chloride, to form 1-(2-aminoethyl)piperidin-4-yl chloride.

  • Amide Formation: The activated piperidine derivative is then reacted with 3-methylbutanoic acid or its derivatives to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the amide group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidine derivatives with oxo groups.

  • Reduction Products: Piperidine derivatives with amine groups.

  • Substitution Products: Substituted piperidine derivatives.

Scientific Research Applications

N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Studied for its potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide can be compared with other similar compounds, such as:

  • Piperidine Derivatives: Other piperidine derivatives with different substituents.

  • Amide Compounds: Other amides with varying alkyl or aryl groups.

  • Aminoethyl Compounds: Compounds containing aminoethyl groups attached to different heterocyclic rings.

These compounds may have similar or distinct biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide

InChI

InChI=1S/C12H25N3O/c1-10(2)9-12(16)14-11-3-6-15(7-4-11)8-5-13/h10-11H,3-9,13H2,1-2H3,(H,14,16)

InChI Key

QBYFYVMKBNXVBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1CCN(CC1)CCN

Origin of Product

United States

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